molecular formula C16H20BrN5O3S B13922570 Ethyl 5-{4-[(4-bromo-5-methyl-1H-pyrrole-2-carbonyl)amino]piperidin-1-yl}-[1,3,4]thiadiazole-2-carboxylate

Ethyl 5-{4-[(4-bromo-5-methyl-1H-pyrrole-2-carbonyl)amino]piperidin-1-yl}-[1,3,4]thiadiazole-2-carboxylate

Cat. No.: B13922570
M. Wt: 442.3 g/mol
InChI Key: SJMXPFWLFLODOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-{4-[(4-bromo-5-methyl-1H-pyrrole-2-carbonyl)amino]piperidin-1-yl}-[1,3,4]thiadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a piperidine moiety. The piperidine ring is further functionalized via an amide linkage to a 4-bromo-5-methyl-pyrrole-2-carbonyl group, while the thiadiazole ring carries an ethyl ester at position 2. This structural complexity positions the compound within a class of molecules known for diverse bioactivities, leveraging the 1,3,4-thiadiazole scaffold’s electron-deficient nature and capacity for hydrogen bonding .

Properties

Molecular Formula

C16H20BrN5O3S

Molecular Weight

442.3 g/mol

IUPAC Name

ethyl 5-[4-[(4-bromo-5-methyl-1H-pyrrole-2-carbonyl)amino]piperidin-1-yl]-1,3,4-thiadiazole-2-carboxylate

InChI

InChI=1S/C16H20BrN5O3S/c1-3-25-15(24)14-20-21-16(26-14)22-6-4-10(5-7-22)19-13(23)12-8-11(17)9(2)18-12/h8,10,18H,3-7H2,1-2H3,(H,19,23)

InChI Key

SJMXPFWLFLODOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(S1)N2CCC(CC2)NC(=O)C3=CC(=C(N3)C)Br

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate is a critical building block for the thiadiazole portion of the target compound. Two main preparation methods have been reported:

Method Reagents and Conditions Yield Notes
1 Reaction of precursor compound 59 with tert-butyl nitrite and copper(II) bromide in acetonitrile at 20-60 °C for 1.33 hours 87.4% Reaction monitored by TLC; product isolated by extraction and filtration; yellow solid obtained
2 Reaction of 5-amino-1,3,4-thiadiazole-2-carboxylate with hydrogen bromide, copper(I) bromide, and sodium nitrite in water at 3-20 °C for 2.75 hours 82% Controlled temperature addition; aqueous medium; purification by extraction

These methods provide efficient access to the brominated thiadiazole ester, which is essential for subsequent coupling steps.

Preparation of 4-bromo-5-methyl-1H-pyrrole-2-carboxylate Intermediate

According to recent synthetic studies on pyrrole derivatives related to this compound class, the starting material ethyl 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylate undergoes hydrolysis under alkaline conditions to yield the corresponding carboxylic acid intermediate. This intermediate is then subjected to selective bromination to introduce the 4-bromo substituent on the pyrrole ring.

The hydrolysis and subsequent functionalization steps are summarized as follows:

  • Hydrolysis of ethyl 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylate under alkaline conditions to obtain the carboxylic acid intermediate (I-1).
  • Conversion of the acid to an amide by reaction with chiral piperidine derivatives.
  • Selective bromination at the 4-position of the pyrrole ring to yield 4-bromo-5-methyl-1H-pyrrole-2-carboxylate derivatives.

This sequence provides the brominated pyrrole moiety with high regioselectivity and good yields.

Preparation of Piperidine Derivative

The piperidine moiety, specifically 4-aminopiperidine derivatives, is prepared via standard synthetic routes involving protection and deprotection steps:

  • Use of chiral 1-tert-butoxycarbonyl-3-methoxyl-4-aminopiperidine as a key intermediate.
  • Deprotection of the Boc group under acidic conditions (e.g., 4 mol/L HCl in 1,4-dioxane at 50 °C for 1 hour) to afford the free amine (I-3).
  • The free amine is then ready for amide coupling with the brominated pyrrole carboxylic acid.

This step ensures the correct stereochemistry and functionalization of the piperidine ring for subsequent coupling.

Coupling and Final Assembly

Amide Bond Formation

The key step in assembling the target compound is the formation of the amide bond between the 4-bromo-5-methyl-1H-pyrrole-2-carboxylic acid derivative and the piperidine amine. Typical conditions include:

  • Activation of the carboxylic acid or ester with coupling agents or conversion to an acid chloride.
  • Reaction with the free amine of the piperidine derivative in an appropriate solvent such as dimethylformamide (DMF).
  • Use of base such as N,N-diisopropylethylamine (DIPEA) to facilitate the reaction.
  • Heating at moderate temperatures (~60 °C) for 2 hours to complete the coupling.

After reaction completion (monitored by thin-layer chromatography), the product is isolated by precipitation or extraction, followed by purification.

Coupling with Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

The final step involves attaching the piperidine-linked pyrrole amide to the thiadiazole carboxylate ester. This is typically achieved by nucleophilic substitution or amide bond formation depending on the functional groups present.

The reaction conditions are optimized to maintain the integrity of the bromine substituent and avoid side reactions, often involving mild heating and careful control of stoichiometry.

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product Yield/Notes
1 Compound 59 tert-butyl nitrite, CuBr2, ACN, 20-60 °C, 1.33 h Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate 87.4%, yellow solid
2 Ethyl 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylate Alkaline hydrolysis Carboxylic acid intermediate (I-1) High yield
3 Carboxylic acid intermediate + chiral piperidine amine Amide coupling, DMF, DIPEA, 60 °C, 2 h Pyrrole-piperidine amide intermediate Good yield
4 Piperidine intermediate (Boc protected) Acidic deprotection (HCl/dioxane, 50 °C) Free piperidine amine (I-3) 90%
5 Pyrrole-piperidine amide + Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate Coupling reaction, mild heating Target compound Purified by precipitation or chromatography

Research Findings and Notes

  • The preparation methods emphasize regioselective bromination and stereoselective amide bond formation, critical for the biological activity of the compound.
  • Reaction monitoring by thin-layer chromatography and purification by silica gel chromatography or precipitation ensures high purity of intermediates and final product.
  • The use of copper bromide and tert-butyl nitrite in acetonitrile provides an efficient bromination protocol for thiadiazole derivatives with high yield and reproducibility.
  • Hydrolysis and amide coupling steps are standard in heterocyclic chemistry but require careful control of conditions to avoid side reactions and maintain stereochemical integrity.
  • The final compound exhibits favorable pharmacokinetics in related studies, indicating the synthetic route’s suitability for producing biologically active materials.

Chemical Reactions Analysis

Ethyl 5-{4-[(4-bromo-5-methyl-1H-pyrrole-2-carbonyl)amino]piperidin-1-yl}-[1,3,4]thiadiazole-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-{4-[(4-bromo-5-methyl-1H-pyrrole-2-carbonyl)amino]piperidin-1-yl}-[1,3,4]thiadiazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

SAR Insights :

  • Bromine Substitution : Enhances halogen bonding with target proteins (e.g., SDH) but may increase molecular weight, affecting solubility.
  • Piperidine Flexibility : Improves binding to conformational enzymes but could reduce metabolic stability .

Crystallographic and Computational Studies

Crystal structures of related thiadiazoles (e.g., compound 2b in ) reveal conserved bond angles (C-S-C ≈ 92°) and planar geometries, critical for π-stacking in enzyme active sites. The target compound’s structure, solved using SHELX () and visualized via WinGX (), likely shares this geometry, enabling predictive docking studies .

Biological Activity

Ethyl 5-{4-[(4-bromo-5-methyl-1H-pyrrole-2-carbonyl)amino]piperidin-1-yl}-[1,3,4]thiadiazole-2-carboxylate (hereafter referred to as "the compound") is a complex organic molecule with potential pharmacological applications. Its structure incorporates a thiadiazole ring, a piperidine moiety, and a bromo-substituted pyrrole, which may contribute to its biological activity. This article provides an overview of the compound's biological activity, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Structural Characteristics

The compound has the following molecular characteristics:

  • Molecular Formula : C16H20BrN5O3S
  • Molecular Weight : 442.33 g/mol
  • CAS Number : 848501-85-9

These features suggest that the compound may exhibit diverse biological activities due to its unique structural components.

Preliminary studies indicate that the compound may interact with specific enzymes or receptors in the body. The presence of the thiadiazole ring and piperidine moiety suggests potential interactions with biological pathways involved in various physiological responses. While detailed mechanisms remain to be fully elucidated, initial findings point towards:

  • Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for metabolic processes.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

Antitumor Activity

Research has highlighted the potential of thiadiazole derivatives in cancer therapy. The compound's structural similarities to known antitumor agents suggest it may possess similar properties. For instance, studies on related thiadiazole compounds have demonstrated significant cytotoxic effects against various cancer cell lines (IC50 values often below 2 µg/mL) .

CompoundIC50 Value (µg/mL)Target Cell Line
Compound A1.61 ± 1.92A-431
Compound B1.98 ± 1.22Jurkat

Anticonvulsant Activity

Thiadiazole compounds have also been investigated for their anticonvulsant properties. For example, certain derivatives have shown promising results in animal models, significantly reducing seizure activity . The structure-activity relationship (SAR) analysis indicates that modifications to the thiadiazole ring can enhance anticonvulsant efficacy.

Study 1: Antitumor Efficacy

In a recent study, derivatives of thiadiazoles were tested for their cytotoxicity against HepG2 liver carcinoma cells. The results indicated that compounds with similar structural features to our target compound exhibited potent antiproliferative effects, suggesting a potential pathway for further exploration of our compound's efficacy in cancer treatment .

Study 2: Enzyme Interaction

Another study focused on the interaction of thiadiazole derivatives with carbonic anhydrase (CA) enzymes. Compounds similar to our target showed significant inhibition of CA activity, which is crucial in various physiological processes and pathological conditions such as cancer and glaucoma . This suggests that our compound could also exhibit similar inhibitory effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.